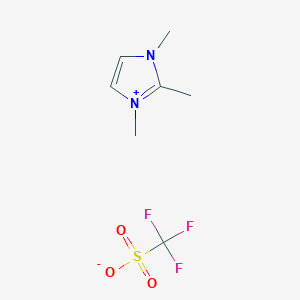
1,2,3-Trimethylimidazolium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethylimidazolium trifluoromethanesulfonate is a chemical compound with the molecular formula C7H11F3N2O3S and a molecular weight of 260.23 g/mol . . This compound is primarily used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylimidazolium trifluoromethanesulfonate can be synthesized through the reaction of 1,2,3-trimethylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization or distillation to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolium salts, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1,2,3-Trimethylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2,3-trimethylimidazolium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes, proteins, and other biomolecules. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the imidazolium cation can interact with negatively charged species, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1,2-Dimethylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Uniqueness
1,2,3-Trimethylimidazolium trifluoromethanesulfonate is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
439286-64-3 |
|---|---|
Fórmula molecular |
C7H11F3N2O3S |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
trifluoromethanesulfonate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.CHF3O3S/c1-6-7(2)4-5-8(6)3;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
UFMOMJZZKFLOSJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=CN1C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
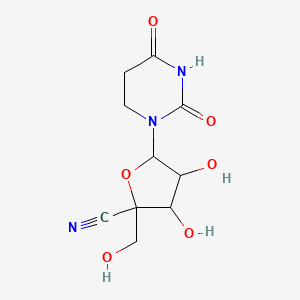
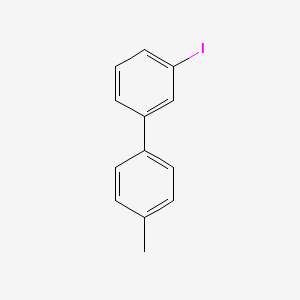
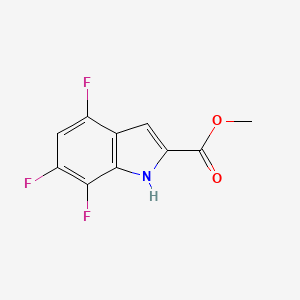

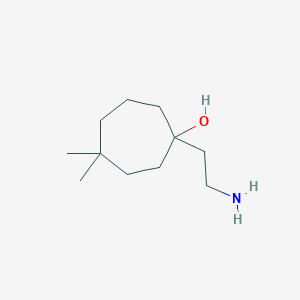



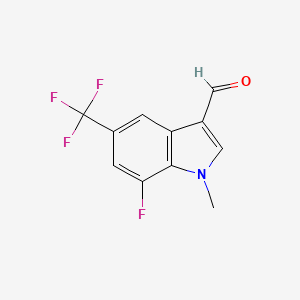
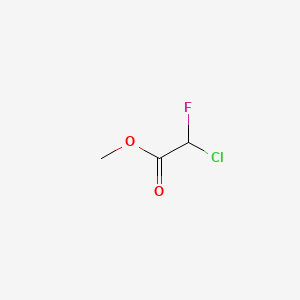
![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)

